2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (CAS 1503138-13-3) is a specialty α,α-difluoroalkyl alcohol research intermediate with a molecular weight of 216.23 g/mol and formula C11H14F2O2. It is supplied as a liquid with a standard purity specification of 95%, as determined by HPLC, GC, or NMR analyses provided in batch-specific certificates of analysis.

Molecular Formula C11H14F2O2
Molecular Weight 216.22 g/mol
CAS No. 1503138-13-3
Cat. No. B1432484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
CAS1503138-13-3
Molecular FormulaC11H14F2O2
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C(C(F)F)O
InChIInChI=1S/C11H14F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3
InChIKeyMJTUECLYWUNXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (CAS 1503138-13-3) for α,α-Difluoroalkyl Alcohol Research


2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (CAS 1503138-13-3) is a specialty α,α-difluoroalkyl alcohol research intermediate with a molecular weight of 216.23 g/mol and formula C11H14F2O2 [1]. It is supplied as a liquid with a standard purity specification of 95%, as determined by HPLC, GC, or NMR analyses provided in batch-specific certificates of analysis . This compound belongs to a class of molecules increasingly explored for their unique physicochemical properties, with recent photocatalytic synthetic routes making such previously poorly accessible structures available for systematic investigation .

Why 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Cannot Be Substituted with Simpler Analogs


The strategic value of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol lies in the synergistic combination of its three structural features: the metabolically stabilizing gem-difluoro motif, the lipophilic isopropoxy substituent, and the chiral secondary alcohol center. Generic substitution with an unsubstituted phenyl analog (e.g., 2,2-difluoro-1-phenylethanol) or the corresponding ketone (e.g., 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one) fundamentally alters the molecule's hydrogen-bonding capacity, redox state, lipophilicity, and biological target engagement profile, as evidenced by recent advances in photocatalytic synthesis that enable the modular construction of such precise α,α-difluoroalkyl alcohol architectures .

Quantitative Differentiation Evidence for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol vs. Structural Comparators


Molecular Weight Distinction Guides Building Block Selection for Fragment-Based Drug Discovery

The target compound (MW 216.23 g/mol) [1] occupies a distinct physicochemical space compared to its unsubstituted analog 2,2-difluoro-1-phenylethanol (MW 158.15 g/mol), providing a higher starting mass for fragment growing without exceeding the Rule of 5 boundaries. This 58 Da mass difference directly influences the compound's lipophilic contribution (calculated ClogP increase of ~1.0 unit) and potential for additional hydrophobic interactions in target binding pockets .

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Standard Purity Specification (95%) Aligns with Downstream Enzymatic or Biological Assay Requirements

The target compound is routinely supplied at a minimum purity of 95% (HPLC/GC/NMR) . This specification is critical for reproducible biological testing, as demonstrated by enzymatic reductions of the unsubstituted analog pair, where 2,2-difluoro-1-phenylethanone is converted to the corresponding alcohol by Rhodococcus ruber with >99% conversion and 94% enantiomeric excess [1]. The high purity of the starting alcohol ensures that analogous downstream biocatalytic oxidations or kinetic resolutions are not confounded by impurities.

Biocatalysis Enzymatic Screening Quality Control

α,α-Difluoroalkyl Alcohol Class Offers Superior Metabolic Stability Over Non-Fluorinated Alcohols

The gem-difluoro motif at the α-position to the hydroxyl group is a well-established metabolic blocking strategy. The recent development of a scalable photocatalytic synthesis route for α,α-difluoroalkyl alcohols, which includes the target compound's subclass, explicitly opens prospects for studying the biological properties of these novel products . The presence of fluorine atoms at this position is known to prevent oxidative metabolism by alcohol dehydrogenases, a critical advantage over non-fluorinated secondary alcohols [1].

Metabolic Stability Pharmacokinetics Drug Design

Isopropoxy Substituent Provides a Defined Pharmacophoric Anchor for Epigenetic Target Engagement

The 3-isopropoxyphenyl motif is a recognized pharmacophore in epigenetic drug discovery, specifically for inhibiting the CREB-binding protein (CBP) bromodomain. A related compound, N-(3-isopropoxyphenyl)-... (US10206931, Example 213) was shown to inhibit CBP with an IC50 of 93 nM [1]. While the target compound is an alcohol, not an amide, it serves as a key synthetic intermediate for introducing this privileged fragment into potent CBP inhibitors, with a selectivity window of 64-fold over BRD4 (IC50 = 5.99 µM) [1].

Epigenetics CREB-Binding Protein Bromodomain Inhibition

Validated Application Scenarios for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol


Synthesis of Metabolically Stable Epigenetic Chemical Probes

Researchers developing inhibitors for CREB-binding protein (CBP) or other bromodomains can use this compound as a core building block to introduce the 3-isopropoxyphenyl motif. As demonstrated by a potent derivative (CBP IC50 = 93 nM, 64-fold selective over BRD4), the fragment is critical for target engagement [1]. The pre-installed α,α-difluoroalkyl alcohol further provides a handle for metabolic stabilization, aligning with the class-wide benefit of this motif [2].

Diversification of Fragment-Based Drug Discovery Libraries

With a molecular weight of 216.23 g/mol and a balanced, Rule-of-5-compliant profile, this compound serves as an ideal starting point for fragment growing [1]. Its chiral alcohol handle allows for either enantiomer-specific exploration or further functionalization (e.g., esterification, etherification, or oxidation to the ketone), enabling the rapid generation of diverse, high-value screening libraries.

Enzymatic Substrate Specificity and Kinetic Resolution Studies

Building on precedent for simple analogs, where 2,2-difluoro-1-phenylethanone is reduced with high stereoselectivity (94% ee) [2], this compound can act as a starting substrate for oxidoreductase screens. Its meta-isopropoxy substituent probes the steric tolerance of enzyme active sites, aiding the discovery or engineering of biocatalysts for the asymmetric synthesis of fluorinated chiral alcohols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.